トレボロンエナント酸

説明

Trenbolone Enanthate, known by the nickname Trenabol, is a synthetic and injected anabolic–androgenic steroid and a derivative of nandrolone. It is the C17β enanthate ester and a long-acting prodrug of trenbolone. Trenbolone Enanthate was never approved for medical or veterinary use but is used in scientific research and has been sold on the internet black market as a designer steroid for bodybuilders and athletes .

科学的研究の応用

Trenbolone Enanthate has several scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry to study the behavior of anabolic steroids.

Biology: Investigated for its effects on muscle growth and metabolism in animal models.

Medicine: Studied for its potential therapeutic effects in conditions such as muscle wasting and osteoporosis.

Industry: Used in the development of performance-enhancing drugs and supplements

作用機序

Target of Action

Trenbolone Enanthate, a synthetic and injected anabolic–androgenic steroid (AAS), primarily targets the androgen receptors in muscle cells . These receptors play a crucial role in the development and maintenance of male characteristics and muscle growth .

Mode of Action

Trenbolone Enanthate binds to the androgen receptors, stimulating both anabolic (muscle building) and androgenic (development of male characteristics) effects . This interaction leads to increased protein synthesis rates, which is the process by which cells build proteins, the building blocks of muscle tissue .

Biochemical Pathways

Trenbolone Enanthate affects several biochemical pathways. It increases protein synthesis and nitrogen retention in muscle tissue . It also enhances the production of insulin-like growth factor 1 (IGF-1), a hormone that plays a vital role in muscle growth . Furthermore, Trenbolone Enanthate can bind with the glucocorticoid receptor, aiding the muscle-building process .

Pharmacokinetics

Trenbolone Enanthate is a long-acting prodrug of trenbolone, with a half-life of approximately 11 days . It is administered as an ester conjugate to prolong its elimination half-life . Plasma lipases then cleave the ester group in the bloodstream, leaving free trenbolone . Its bioavailability is approximately 80-100% when administered intramuscularly .

Result of Action

The binding of Trenbolone Enanthate to androgen receptors triggers a range of effects that help build muscle. It significantly increases protein synthesis rates, leading to muscle mass gain . It also improves nitrogen retention in muscle tissue, creating a more anabolic environment in the body . Moreover, it stimulates the production of red blood cells, enhancing oxygen delivery to muscles for improved endurance and performance .

Action Environment

The efficacy and stability of Trenbolone Enanthate can be influenced by various environmental factors. For instance, the compound’s action may vary depending on the individual’s metabolic rate, overall health status, and the presence of other substances in the body. It’s also worth noting that Trenbolone Enanthate is a potent anabolic steroid and can have several potential side effects stemming from its particularly strong androgenic properties and its regulation on human hormones .

生化学分析

Biochemical Properties

Trenbolone Enanthate is a potent anabolic androgenic steroid, possessing 500 times more anabolic and androgenic steroid than testosterone . Trenbolone compounds contain the Trenbolone hormone attached to an ester (Enanthate), which helps control the hormone-releasing activity .

Cellular Effects

Trenbolone Enanthate has several potential side effects stemming from its particularly strong androgenic properties and its regulation on human hormones . It increases protein synthesis, red blood cell production, and nitrogen retention, which all lead to significant muscle gains . By its precise nature, Trenbolone Enanthate will greatly promote the release of the potent peptide hormone IGF-1; a massively, naturally produced anabolic hormone .

Molecular Mechanism

Trenbolone Enanthate is administered as a prodrug as an ester conjugate such as trenbolone acetate, trenbolone enanthate, or trenbolone cyclohexylmethylcarbonate . Plasma lipases then cleave the ester group in the bloodstream leaving free trenbolone .

Temporal Effects in Laboratory Settings

In a study, one single dose of 10 mg of 5-fold deuterated trenbolone was administered to a healthy male volunteer and urine samples were collected for 30 days . Four metabolites, tentatively attributed to trenbolone-diketone and a 2-fold dehydrogenation product of trenbolone-diol, eliminated both as glucuronide and sulfate, were found to complement the existing urinary trenbolone metabolic pattern, offering detection windows of 6, respectively 5 days .

Dosage Effects in Animal Models

In a study conducted on male F344 rats, all Trenbolone Enanthate doses and supraphysiological testosterone-enanthate augmented androgen-sensitive levator ani/bulbocavernosus muscle mass by 35–40% above shams . The lowest doses of Trenbolone Enanthate successfully maintained prostate mass and hemoglobin concentrations at sham levels in both intact and orchiectomized animals .

Metabolic Pathways

Trenbolone Enanthate, unlike testosterone, does not undergo tissue-specific 5-reduction to form more potent androgens . This property of Trenbolone Enanthate may have SARM-like actions .

Transport and Distribution

Trenbolone Enanthate is administered intramuscularly . It is a long-acting prodrug of trenbolone , which means it is converted into its active form in the body.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Trenbolone Enanthate involves several steps:

Etherification Reaction: Adding methanol, acetyl chloride, and oestrogenic steroid-4,9-diene-3,17-dione into a reaction tank, stirring, regulating the pH value, carrying out vacuum filtration, washing with water, and centrifuging.

Reduction Reaction: Adding potassium borohydride, stirring, regulating the pH value, washing with water, and concentrating.

Hydrolysis Reaction: Adding methanol and hydrochloric acid, dotting the plate, regulating the pH value, concentrating, adding dichloromethane to be dissolved, washing with water, and dehydrating.

Dehydrogenation Reaction: Rinsing with dichloromethane, adding 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, dotting the plate, carrying out vacuum filtration, washing with water, concentrating, cooling, and drying to obtain trenbolone.

Industrial Production Methods: Industrial production methods for Trenbolone Enanthate are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions and the use of industrial-grade equipment to ensure consistency and purity of the final product.

Types of Reactions:

Oxidation: Trenbolone Enanthate can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen.

Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.

Substitution: Substitution reactions involve the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols.

類似化合物との比較

Trenbolone Acetate: A shorter-acting ester of trenbolone, commonly used for its rapid onset of action.

Trenbolone Hexahydrobenzylcarbonate (Parabolan): A longer-acting ester of trenbolone, known for its sustained release and prolonged effects.

Nandrolone Decanoate (Deca-Durabolin): A derivative of nandrolone, similar in structure but with different pharmacokinetic properties .

Uniqueness: Trenbolone Enanthate is unique due to its long-acting nature and strong binding affinity to androgen receptors. It is five times more anabolic than testosterone, making it highly effective for muscle growth and strength gains. Unlike other anabolic steroids, Trenbolone Enanthate does not aromatize to estrogen, reducing the risk of estrogenic side effects .

特性

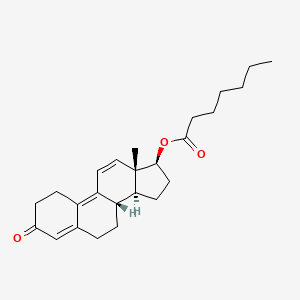

IUPAC Name |

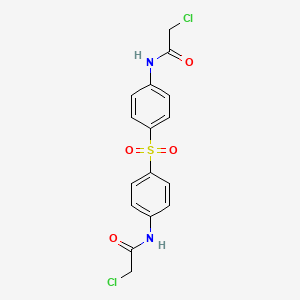

[(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O3/c1-3-4-5-6-7-24(27)28-23-13-12-22-21-10-8-17-16-18(26)9-11-19(17)20(21)14-15-25(22,23)2/h14-16,21-23H,3-13H2,1-2H3/t21-,22+,23+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSFRISGULOJBX-FVEXOFTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001046847 | |

| Record name | (1S,3aS,3bS,11aS)-11a-Methyl-7-oxo-2,3,3a,3b,4,5,7,8,9,11a-decahydro-1H-cyclopenta[a]phenanthren-1-yl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001046847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629618-98-9 | |

| Record name | (17β)-17-[(1-Oxoheptyl)oxy]estra-4,9,11-trien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1629618-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trenbolone enanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629618989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,3aS,3bS,11aS)-11a-Methyl-7-oxo-2,3,3a,3b,4,5,7,8,9,11a-decahydro-1H-cyclopenta[a]phenanthren-1-yl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001046847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRENBOLONE ENANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF02TM6THR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-](/img/structure/B1682947.png)

![2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1682949.png)